2-[4-(Ethoxycarbonyl)-3-fluorophenyl]-4-hydroxypyridine
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Overview
Description
2-[4-(Ethoxycarbonyl)-3-fluorophenyl]-4-hydroxypyridine is a chemical compound that belongs to the class of pyridines It is characterized by the presence of an ethoxycarbonyl group and a fluorine atom attached to a phenyl ring, which is further connected to a hydroxypyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[4-(Ethoxycarbonyl)-3-fluorophenyl]-4-hydroxypyridine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-fluorobenzoic acid and 4-hydroxypyridine.
Esterification: The 4-fluorobenzoic acid undergoes esterification with ethanol in the presence of a catalyst, such as sulfuric acid, to form ethyl 4-fluorobenzoate.
Nitration: The ethyl 4-fluorobenzoate is then subjected to nitration using a mixture of nitric acid and sulfuric acid to introduce a nitro group at the meta position, resulting in ethyl 4-fluoro-3-nitrobenzoate.
Reduction: The nitro group is reduced to an amino group using a reducing agent, such as iron powder and hydrochloric acid, yielding ethyl 4-fluoro-3-aminobenzoate.
Coupling Reaction: The ethyl 4-fluoro-3-aminobenzoate is coupled with 4-hydroxypyridine in the presence of a coupling agent, such as N,N’-dicyclohexylcarbodiimide (DCC), to form the desired product, this compound.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 2-[4-(Ethoxycarbonyl)-3-fluorophenyl]-4-hydroxypyridine can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ethoxycarbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products:
Oxidation: 2-[4-(Ethoxycarbonyl)-3-fluorophenyl]-4-pyridone.
Reduction: 2-[4-(Hydroxycarbonyl)-3-fluorophenyl]-4-hydroxypyridine.
Substitution: 2-[4-(Ethoxycarbonyl)-3-methoxyphenyl]-4-hydroxypyridine.
Scientific Research Applications
2-[4-(Ethoxycarbonyl)-3-fluorophenyl]-4-hydroxypyridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-[4-(Ethoxycarbonyl)-3-fluorophenyl]-4-hydroxypyridine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It may affect various biochemical pathways, such as signal transduction, gene expression, and metabolic processes, resulting in its observed biological effects.
Comparison with Similar Compounds
- 2-[4-(Methoxycarbonyl)-3-fluorophenyl]-4-hydroxypyridine
- 2-[4-(Ethoxycarbonyl)-3-chlorophenyl]-4-hydroxypyridine
- 2-[4-(Ethoxycarbonyl)-3-bromophenyl]-4-hydroxypyridine
Comparison:
- Uniqueness: The presence of the ethoxycarbonyl group and the fluorine atom in 2-[4-(Ethoxycarbonyl)-3-fluorophenyl]-4-hydroxypyridine imparts unique chemical and biological properties compared to its analogs. The fluorine atom enhances the compound’s stability and lipophilicity, while the ethoxycarbonyl group influences its reactivity and solubility.
- Biological Activity: The specific combination of functional groups in this compound may result in distinct biological activities, making it a valuable candidate for further research and development.
Properties
IUPAC Name |
ethyl 2-fluoro-4-(4-oxo-1H-pyridin-2-yl)benzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12FNO3/c1-2-19-14(18)11-4-3-9(7-12(11)15)13-8-10(17)5-6-16-13/h3-8H,2H2,1H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLRJBEBWNWEAKK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=C(C=C1)C2=CC(=O)C=CN2)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12FNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80692760 |
Source
|
Record name | Ethyl 2-fluoro-4-(4-oxo-1,4-dihydropyridin-2-yl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80692760 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261905-58-1 |
Source
|
Record name | Ethyl 2-fluoro-4-(4-oxo-1,4-dihydropyridin-2-yl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80692760 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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